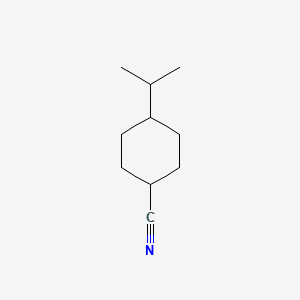
4-(Propan-2-yl)cyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as 4-isopropylcyclohexanecarbonitrile, is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
準備方法
The synthesis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a base, followed by the conversion of the resulting 4-(Propan-2-yl)cyclohexanone to the nitrile using reagents such as sodium cyanide or potassium cyanide under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-(Propan-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group typically yields carboxylic acids, while reduction yields primary amines.
科学的研究の応用
4-(Propan-2-yl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
4-(Propan-2-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
4-(Propan-2-yl)cyclohexanone: This compound lacks the nitrile group and has different reactivity and applications.
4-(Propan-2-yl)benzonitrile: This compound has a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.
Cyclohexane-1-carbonitrile: This compound lacks the isopropyl group, resulting in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
生物活性
4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as isobutylcyclohexanecarbonitrile, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarbonitrile with isobutylene in the presence of appropriate catalysts. The resulting compound has been characterized using various spectroscopic methods including NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor activity against various cancer cell lines. For instance, it was tested on MGC-803 (gastric cancer) and HGC-27 (gastric cancer) cells with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 | 5.1 |
| HGC-27 | 7.6 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In particular, it was found to reduce oxidative stress markers and improve neuronal survival in vitro. The compound's ability to modulate pathways related to inflammation and apoptosis suggests its potential in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to a control group.
Case Study 2: Cancer Treatment
Another study involved administering the compound to patients with advanced gastric cancer who had failed previous therapies. Preliminary results showed a partial response in several patients, highlighting its potential as an adjunct therapy.
特性
IUPAC Name |
4-propan-2-ylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDPLWVKAZGUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














